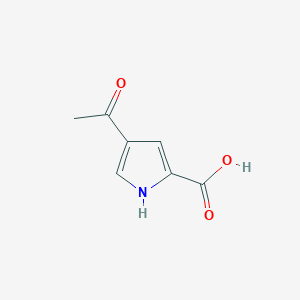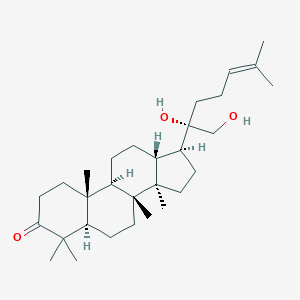
5-Ethoxyquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxyquinoxaline is a heterocyclic compound that contains a quinoxaline ring with an ethoxy group attached to it. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 5-ethoxyquinoxaline is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interfering with the DNA replication process and inhibiting the activity of certain enzymes, such as HIV reverse transcriptase.
Biochemical and Physiological Effects
Studies have shown that 5-ethoxyquinoxaline exhibits a range of biochemical and physiological effects. For instance, it has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various fungal and bacterial strains. Moreover, 5-ethoxyquinoxaline has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-ethoxyquinoxaline in lab experiments is its relative ease of synthesis. Moreover, the compound exhibits a range of pharmacological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using 5-ethoxyquinoxaline in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-ethoxyquinoxaline. One area of interest is the development of new anti-cancer drugs based on the compound. Another area of research is the investigation of the compound's potential as an antifungal and antimicrobial agent. Moreover, further studies are needed to elucidate the mechanism of action of 5-ethoxyquinoxaline and to identify potential drug targets. Finally, the development of more efficient synthesis methods for the compound could make it more accessible for future research and development.
Synthesemethoden
The synthesis of 5-ethoxyquinoxaline can be achieved through several methods, including the condensation of 1,2-diamines with α-haloesters, the reaction of 1,2-diamines with ethyl glyoxalate, and the cyclization of 2-ethoxyanilines with 1,2-diketones. Among these methods, the condensation of 1,2-diamines with α-haloesters is the most commonly used method for the synthesis of 5-ethoxyquinoxaline.
Wissenschaftliche Forschungsanwendungen
5-Ethoxyquinoxaline has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. In addition, 5-ethoxyquinoxaline has been found to act as a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase, making it a potential candidate for the development of new anti-HIV drugs.
Eigenschaften
CAS-Nummer |
18514-74-4 |
|---|---|
Produktname |
5-Ethoxyquinoxaline |
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
5-ethoxyquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-2-13-9-5-3-4-8-10(9)12-7-6-11-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
NDNKKBAVXKBWEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=NC=CN=C21 |
Kanonische SMILES |
CCOC1=CC=CC2=NC=CN=C21 |
Synonyme |
5-ETHOXY-QUINOXALINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



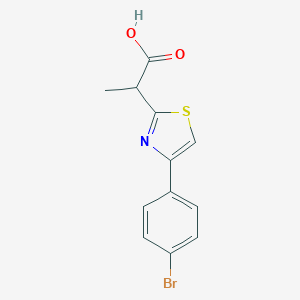




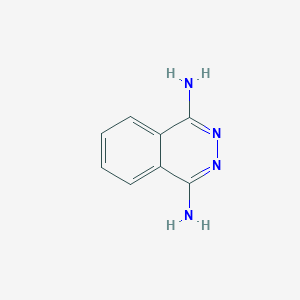
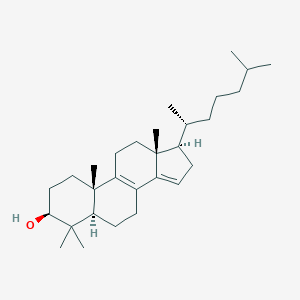
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)

![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)


